![molecular formula C13H13N3O2 B6385802 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% CAS No. 1111113-33-7](/img/structure/B6385802.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%
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Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is an organic compound that has been extensively studied for its medicinal properties. It is a synthetic compound with a molecular weight of 200.3 g/mol. The compound has a melting point of about 121-122°C and is soluble in water. It is also known as 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine, and 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine-2-one.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth, replication, and division. It is also thought to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth, replication, and division. It is also known to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities. In addition, it has been found to have anti-viral and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% in lab experiments include its high purity and low cost. However, its solubility in water is low and it is not very stable in the presence of light or heat. It is also not very soluble in organic solvents, making it difficult to use in certain experiments.
Future Directions
The future directions for research on 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential applications in the treatment of other diseases. Further studies could also be conducted to explore its potential as a drug delivery system and to optimize its solubility in organic solvents. Additionally, further research could be conducted to explore the potential of this compound in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied extensively. The compound can be synthesized by the reaction of 4-methylpyrimidine-2-one and 3-(N,N-dimethylaminocarbonyl)phenyl magnesium bromide. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its medicinal properties, particularly for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied for its potential applications in the treatment of cancer, HIV, and other diseases. It has also been studied for its potential to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFLCYGVUVUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686852 |
Source
|
Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111113-33-7 |
Source
|
Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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